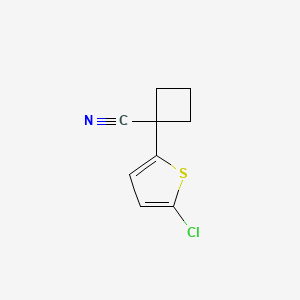
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring. This compound is part of the pyrrolidine family, known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a halogenated aromatic compound can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization and functionalization processes .
化学反应分析
Types of Reactions
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
科学研究应用
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
Pyrrolidin-2-one: A compound with a pyrrolidine ring and a ketone group.
Pyrrolidin-2,5-dione: A compound with a pyrrolidine ring and two ketone groups.
Uniqueness
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine is unique due to its dual pyrrolidine rings connected via a phenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
1-(4-pyrrolidin-3-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-10-16(9-1)14-5-3-12(4-6-14)13-7-8-15-11-13/h3-6,13,15H,1-2,7-11H2 |
InChI 键 |
BNGSXBBVAKDELK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


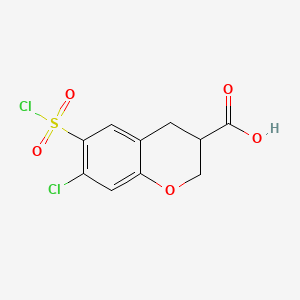



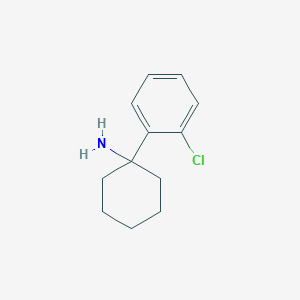
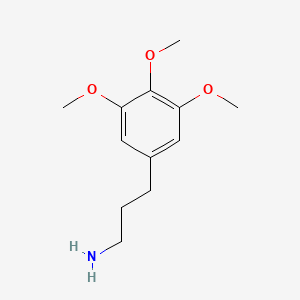

![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)

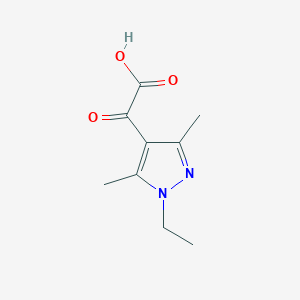
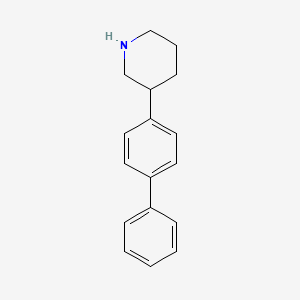
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)
